molecular formula C15H13ClO B1347308 4'-Chloro-3-phenylpropiophenone CAS No. 5739-37-7

4'-Chloro-3-phenylpropiophenone

Cat. No.: B1347308
CAS No.: 5739-37-7
M. Wt: 244.71 g/mol
InChI Key: GQNOPFDKLUGQEC-UHFFFAOYSA-N
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Description

4’-Chloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H13ClO. It is a white crystalline powder and is known for its applications in various scientific research fields. The compound is also referred to by its IUPAC name, 1-(4-chlorophenyl)-3-phenyl-1-propanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and acetophenone as starting materials, with aluminum chloride (AlCl3) as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-3-phenylpropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its chloro group can participate in nucleophilic substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

    3-Phenylpropiophenone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    4’-Bromo-3-phenylpropiophenone: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity and applications.

    4’-Methoxy-3-phenylpropiophenone:

Uniqueness: 4’-Chloro-3-phenylpropiophenone is unique due to its chloro substituent, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOPFDKLUGQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289525
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-37-7
Record name 5739-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylpropionyl chloride (33.7 g) in benzene was added dropwise to a stirred mixture of 4-chlorophenyl magnesium bromide (derived from 38 g of 4-chlorobromobenzene) and cadmium chloride (37 g) in benzene at 0°. The mixture was stirred at room temperature for 6 hours and aqueous ammonium chloride solution then added. Ether extraction yielded p-chlorophenyl phenylethyl ketone (25 g) m.p. 78°-79°.
Quantity
33.7 g
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reactant
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38 g
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step One
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37 g
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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